3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

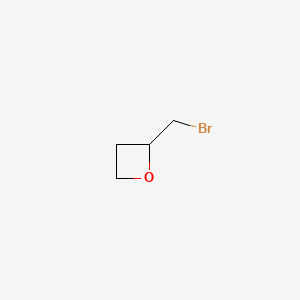

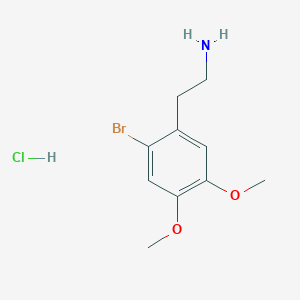

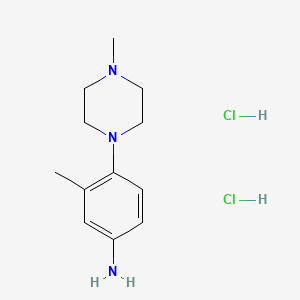

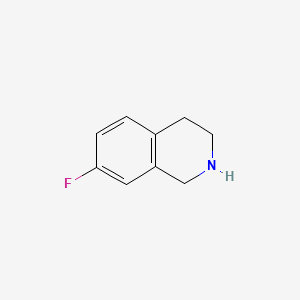

“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is a chemical compound with the molecular weight of 205.3 . It is also known by its IUPAC name, 3-methyl-4-(4-methylpiperazin-1-yl)aniline .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving “3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride” are not available, it’s important to note that this compound, like other anilines, may participate in reactions typical for aromatic amines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.30 g/mol . It is predicted to have a boiling point of 353.1±37.0 °C and a density of 1.092±0.06 g/cm3 . It is soluble in methanol .Applications De Recherche Scientifique

Synthesis of Aminopyridopyrimidinones

“3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride” can be used as an intermediate in the synthesis of aminopyridopyrimidinones . These compounds are known to inhibit tyrosine kinase, an enzyme that can regulate cell functions such as cell growth and division. Inhibiting this enzyme can be beneficial in the treatment of certain types of cancer .

Anticancer Agents

The compound can also be used in the synthesis of anticancer agents . For instance, it can be used to prepare piperazinyltrifluoromethylphenylquinolinylbenzonaphthyridinone derivatives, which have shown anticancer activities .

Research and Development

This compound is primarily used for research and development purposes . It’s often used in laboratories to study its properties and potential applications .

Medicinal Chemistry

In medicinal chemistry, this compound can be used as a building block in the synthesis of various pharmaceutical drugs . Its unique structure allows it to be incorporated into a wide range of chemical reactions, potentially leading to new therapeutic agents .

Chemical Industry

In the chemical industry, “3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride” can be used in the production of dyes, resins, and other chemical products . Its chemical properties make it a valuable component in these processes .

Biochemical Research

This compound can be used in biochemical research as a reagent . It can be used to study biological processes and contribute to our understanding of life at the molecular level .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors , suggesting that tyrosine kinases could be potential targets.

Mode of Action

If it acts as a tyrosine kinase inhibitor like its analogs , it would bind to the active site of the enzyme, preventing the transfer of phosphate groups to the substrate and thus inhibiting signal transduction pathways.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to signal transduction, given its potential role as a tyrosine kinase inhibitor . Tyrosine kinases are involved in many cellular processes, including cell growth and differentiation, and their inhibition can disrupt these processes.

Result of Action

If it acts as a tyrosine kinase inhibitor, it could potentially disrupt cell signaling pathways, affecting cell growth and differentiation .

Propriétés

IUPAC Name |

3-methyl-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15;;/h3-4,9H,5-8,13H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLOESLHJWDSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCN(CC2)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585851 |

Source

|

| Record name | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride | |

CAS RN |

1177349-04-0 |

Source

|

| Record name | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285878.png)